molecular formula C25H21FN4O2 B3411068 N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide CAS No. 900133-01-9

N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B3411068
CAS No.: 900133-01-9
M. Wt: 428.5 g/mol
InChI Key: BVIHFTLHUNNBFZ-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule designed for pharmaceutical and neurobiological research. Its structure, featuring a carbazole core linked to a fluorophenyl-1,2,4-oxadiazole moiety via a propanamide chain, is characteristic of compounds targeting G protein-coupled receptors, particularly the Cannabinoid Receptor Type 2 (CB2). CB2 receptors are primarily expressed in the peripheral immune system and are significantly upregulated in the central nervous system during neuroinflammatory processes associated with diseases such as Alzheimer's, amyotrophic lateral sclerosis, and multiple sclerosis . Compounds of this class are investigated as potential positron emission tomography (PET) tracers for visualizing and quantifying CB2 receptor expression in living organisms, which can contribute to a better understanding of disease progression and treatment efficacy . The 1,2,4-oxadiazole ring is a key pharmacophore known to contribute to high receptor affinity and metabolic stability in related CB2 ligand structures . The fluorine atom on the phenyl ring also presents a potential site for radiolabeling with fluorine-18 for PET imaging applications . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions and in compliance with all applicable institutional and governmental regulations.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2/c1-2-30-21-10-6-4-7-17(21)19-15-16(11-12-22(19)30)27-23(31)13-14-24-28-25(29-32-24)18-8-3-5-9-20(18)26/h3-12,15H,2,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIHFTLHUNNBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4F)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of the Carbazole and Oxadiazole Moieties: The final step involves coupling the carbazole and oxadiazole moieties through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Propanamide Linkage Formation

The propanamide chain is introduced via nucleophilic acyl substitution:

  • Coupling Reagents : COMU® or DIC (N,N′-diisopropylcarbodiimide) facilitate amide bond formation between the carbazole amine and propanoic acid derivative .

  • Conditions : Reactions proceed in anhydrous DMF or THF at room temperature .

Representative Reaction :

9 Ethyl 9H carbazol 3 amine+3 3 2 Fluorophenyl 1 2 4 oxadiazol 5 yl propanoic AcidCOMU Target Compound\text{9 Ethyl 9H carbazol 3 amine}+\text{3 3 2 Fluorophenyl 1 2 4 oxadiazol 5 yl propanoic Acid}\xrightarrow{\text{COMU }}\text{Target Compound}

a) Oxadiazole Ring Stability

  • Acid/Base Resistance : The 1,2,4-oxadiazole ring is stable under mild acidic conditions but degrades in concentrated sulfuric acid or prolonged exposure to bases .

  • Thermal Stability : Decomposition occurs above 200 °C, as observed in thermogravimetric analysis (TGA) of analogs .

b) Carbazole Reactivity

  • Electrophilic Substitution : The carbazole moiety undergoes halogenation or nitration at the 3- and 6-positions under controlled conditions .

  • Oxidation : Susceptible to oxidation at the ethyl side chain, forming carboxylic acid derivatives .

Key Reaction Data

Reaction Step Conditions Yield Source
Oxadiazole cyclizationSOCl₂, toluene, 95 °C, 2.5 h79%
Amide couplingCOMU®, DMF, rt, 24 h36–77%
Hydrazide synthesisNH₂NH₂·H₂O, ethanol, reflux85%

Stability and Degradation Pathways

  • Hydrolytic Degradation : The oxadiazole ring hydrolyzes in strong aqueous acids (e.g., HCl) to form hydrazides and carboxylic acids .

  • Photodegradation : Exposure to UV light induces cleavage of the oxadiazole ring, generating nitrile and amide byproducts .

Analytical Characterization

  • NMR : 1H^1\text{H} NMR (DMSO-d6): δ 8.65 (s, 1H, carbazole-H), 7.85–7.20 (m, 8H, aromatic-H) .

  • HRMS : m/z calcd. for C25H21FN4O2\text{C}_{25}\text{H}_{21}\text{FN}_4\text{O}_2: 428.5; found: 428.5 .

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered attention in various scientific research domains due to its unique structural features and potential applications. This article explores its applications in detail, focusing on its roles in medicinal chemistry, material science, and organic electronics.

Basic Information

  • IUPAC Name : N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • Molecular Formula : C25H21FN4O2
  • CAS Number : 900133-01-9
  • Molecular Weight : 429.46 g/mol

Structure

The compound features a carbazole moiety linked to an oxadiazole ring through a propanamide group. This unique structure imparts distinct electronic properties that are advantageous for various applications.

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent. Its structural components may interact with biological targets such as enzymes and receptors.

Case Studies

  • Anticancer Activity : Research indicates that compounds containing carbazole and oxadiazole moieties exhibit cytotoxic effects against cancer cell lines. The incorporation of fluorine enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in drug formulations .

Organic Electronics

The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Performance Metrics

PropertyValue
Electron Mobility High
Photoluminescence Significant
Stability Excellent under operational conditions

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Key Research Findings

  • Cannabinoid Receptor Affinity: Fluorinated oxadiazole derivatives (e.g., 6b, 6e) in show selective binding to cannabinoid receptor type 2 (CB2), suggesting the target compound may share this activity .
  • Antimicrobial Potential: While the target compound’s antimicrobial activity is unreported, structural analogues with 1,3,4-oxadiazole cores () exhibit moderate-to-high activity against bacterial and fungal strains .
  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to , employing carbazole-amine coupling with oxadiazole intermediates under mild conditions .

Biological Activity

N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide, a compound with the CAS number 900133-01-9, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is C25H21FN4O2C_{25}H_{21}FN_{4}O_{2}, with a molecular weight of 428.5 g/mol. The compound's structure consists of a carbazole moiety linked to an oxadiazole derivative, which is significant for its biological interactions.

PropertyValue
CAS Number900133-01-9
Molecular FormulaC25H21FN4O2
Molecular Weight428.5 g/mol

Antiviral Properties

Recent studies have highlighted the antiviral potential of carbazole derivatives against SARS-CoV-2. A notable research article reported that compounds derived from N-(9-ethyl-9H-carbazol-3-yl) exhibited strong binding affinities to key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, derivatives showed binding energies ranging from 7.62-7.62 to 8.92-8.92 kcal/mol against these targets, indicating their potential as antiviral agents .

Table 1: Binding Affinities of Carbazole Derivatives

CompoundMpro Binding Energy (kcal/mol)RdRp Binding Energy (kcal/mol)
9b-8.83-7.62
9c-8.92-7.80
9e-8.76-7.90
9h-8.87-8.00

The mechanism of action for this compound primarily involves its ability to inhibit viral protein functions through competitive binding at active sites. The molecular docking studies suggest that the compound forms stable interactions with crucial amino acids in the target proteins, effectively blocking their activity and thereby impeding viral replication .

Pharmacokinetics and Toxicology

Pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADMET) have been evaluated for several derivatives of this compound. The studies indicate favorable profiles with good bioavailability and low toxicity levels in preliminary assessments .

Table 2: ADMET Properties of Selected Derivatives

CompoundAbsorption (%)Distribution (LogP)Metabolism (Phase I/II)Excretion (%)
9e753.5Yes50
9h804.0Yes45

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a controlled study involving various carbazole derivatives, researchers synthesized multiple compounds based on N-(9-ethyl-9H-carbazol-3-yl). The lead candidates demonstrated significant antiviral activity in vitro against SARS-CoV-2, with IC50 values lower than those of standard antiviral drugs like remdesivir and chloroquine .

Key Findings:

  • High Binding Affinity: The most potent derivatives showed high binding affinity to Mpro and RdRp.
  • Efficacy: In vitro assays confirmed that these compounds could inhibit viral replication effectively.
  • Safety Profile: Preliminary toxicity assays indicated a favorable safety profile.

Q & A

Basic: What synthetic strategies are effective for preparing this compound and its analogs?

Answer:
The synthesis typically involves coupling a 1,2,4-oxadiazole precursor with a carbazole derivative. For example:

Oxadiazole Formation : React a nitrile derivative (e.g., 2-fluorophenyl-substituted nitrile) with hydroxylamine to form an amidoxime intermediate. Cyclization with a carbonyl source (e.g., ethyl chlorooxaloacetate) yields the 1,2,4-oxadiazole ring .

Carbazole Functionalization : React 9-ethyl-9H-carbazol-3-amine with a propanamide linker (e.g., 3-chloropropionyl chloride) under basic conditions to introduce the amide group.

Final Coupling : Use nucleophilic substitution or amide bond formation to attach the oxadiazole moiety to the carbazole-propanamide backbone.
Key Considerations : Optimize reaction time (e.g., 12–24 hours), temperature (60–80°C), and solvent (DMF or THF). Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity by melting point analysis .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:
A multi-technique approach is essential:

  • 1H/13C/19F NMR : Verify substituent positions (e.g., fluorophenyl protons at δ 7.2–8.1 ppm, carbazole aromatic protons at δ 8.3–8.8 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • X-ray Crystallography : Resolve the crystal structure (e.g., monoclinic P21/c space group, unit cell parameters: a = 8.0575 Å, b = 13.4483 Å, c = 14.8488 Å) to validate stereochemistry and intermolecular interactions .

Advanced: How to resolve discrepancies between spectroscopic data and crystallographic results?

Answer:
Contradictions (e.g., unexpected NOEs in NMR vs. crystallographic bond lengths) require:

Re-refinement : Use SHELXL to adjust thermal parameters and occupancy factors, ensuring R-factor convergence (<0.09 for R1) .

Dynamic Effects : Consider temperature-dependent NMR to probe conformational flexibility (e.g., rotating oxadiazole rings).

DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify static vs. dynamic disorder .

Advanced: How to optimize reaction conditions for introducing fluorophenyl groups into the oxadiazole ring?

Answer:
Key variables include:

  • Catalyst Screening : Test Pd(OAc)2/XPhos for Buchwald-Hartwig coupling to enhance aryl fluoride incorporation .
  • Solvent Effects : Compare DMF (high polarity, 80°C) vs. toluene (low polarity, reflux) for cyclization efficiency.
  • Microwave Assistance : Reduce reaction time (1–2 hours vs. 24 hours) while maintaining >85% yield .
    Troubleshooting : Monitor by TLC (Rf = 0.3 in 3:1 hexane/EtOAc) and address side products (e.g., hydrolysis of oxadiazole to amide) with anhydrous conditions.

Advanced: How to design experiments to evaluate CB2 receptor selectivity?

Answer:

Competitive Binding Assays : Use [3H]-CP-55,940 as a radioligand in HEK-293 cells expressing human CB1/CB2 receptors. Calculate Ki values (nM) to assess selectivity .

Functional Assays : Measure cAMP inhibition (CB2-mediated) via ELISA. Compare EC50 values between CB1 (low activity) and CB2 (high activity).

Mutagenesis Studies : Introduce point mutations (e.g., CB2 F117A) to identify critical binding residues.

Advanced: What are best practices for refining crystal structures of carbazole-oxadiazole hybrids?

Answer:

Data Collection : Use a Bruker SMART APEX diffractometer (Mo Kα radiation, λ = 0.71073 Å) with ω scans at 100 K .

SHELXL Workflow :

  • Initial model: Generate with SHELXT via dual-space methods.
  • Refinement: Apply anisotropic displacement parameters, constrain C–C bonds to 1.39 Å, and add H atoms geometrically.
  • Validation: Check Rint (<5%) and Flack parameter (<0.1) for chirality .

Disorder Handling : Split occupancies for flexible ethyl groups (e.g., 9-ethylcarbazole) using PART instructions.

Basic: What analytical techniques are critical for assessing purity?

Answer:

  • HPLC : Use a C18 column (ACN/water gradient) to quantify impurities (<0.5% area).
  • Elemental Analysis : Confirm C, H, N content (±0.4% theoretical).
  • Melting Point : Sharp range (e.g., 180–182°C) indicates homogeneity .

Advanced: How to analyze substituent effects on bioactivity using SAR studies?

Answer:

Library Design : Synthesize analogs with varied substituents (e.g., 6-fluoro vs. 6-bromo pyridinyl) .

QSAR Modeling : Use CoMFA/CoMSIA to correlate logP, molar refractivity, and IC50. Highlight hydrophobic contributions from fluorophenyl groups.

In Silico Docking : Perform AutoDock Vina simulations with CB2 (PDB: 5ZTY) to identify π-π stacking (carbazole) and H-bonding (oxadiazole) interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.